molecular formula C8H14N4 B13635389 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole

Cat. No.: B13635389
M. Wt: 166.22 g/mol
InChI Key: JVZIJTVLZPJWCD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
  • 1,3-Dimethyl-5-(pyrrolidin-2-yl)benzene-1,3-dicarboxylate

Uniqueness

1,3-Dimethyl-5-(pyrrolidin-2-yl)-1h-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1,3-dimethyl-5-pyrrolidin-2-yl-1,2,4-triazole

InChI

InChI=1S/C8H14N4/c1-6-10-8(12(2)11-6)7-4-3-5-9-7/h7,9H,3-5H2,1-2H3

InChI Key

JVZIJTVLZPJWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2CCCN2)C

Origin of Product

United States

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